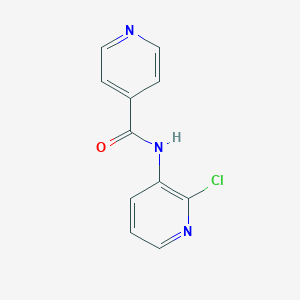

N-(2-chloro-3-pyridinyl)isonicotinamide

Description

Properties

Molecular Formula |

C11H8ClN3O |

|---|---|

Molecular Weight |

233.65g/mol |

IUPAC Name |

N-(2-chloropyridin-3-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C11H8ClN3O/c12-10-9(2-1-5-14-10)15-11(16)8-3-6-13-7-4-8/h1-7H,(H,15,16) |

InChI Key |

OAVHIVHVLNKRJE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)Cl)NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Azetidinone Derivatives (e.g., N-[3-Chloro-2-(Substituted Phenyl)-4-Oxo-Azetidin-1-yl]Isonicotinamide)

- Structural Features: Incorporates a β-lactam (azetidinone) ring, replacing the pyridinyl group in the target compound.

- Pharmacological Activity : Compound 2e from this class demonstrated potent anticonvulsant activity (ED₅₀: 23.4 mg/kg) in maximal electroshock tests, outperforming phenytoin (ED₅₀: 25.5 mg/kg) without neurotoxicity .

- Synthesis : Prepared via condensation of isoniazid with substituted aldehydes, followed by cyclization. Yields range from 64–72% for optimized derivatives .

Thiazolidinedione Derivatives (e.g., N-(2-(4-Chlorophenyl)-4-Oxothiazolidin-3-yl)Isonicotinamide)

- Structural Features : Replaces the pyridinyl group with a thiazolidinedione ring, introducing sulfur and additional carbonyl groups. This modification enhances hydrogen-bonding capacity and antimicrobial potency .

- Pharmacological Activity: Antimicrobial: Compound 68 (MIC: 0.31 µg/mL against E. coli, B. subtilis, and S. aureus) and 70 (MIC: 0.15 µg/mL against S. cerevisiae) showed broad-spectrum activity, comparable to ciprofloxacin and clotrimazole .

Hydrazide Derivatives (e.g., (S)-N-(1-(2-(3-Chlorophenyl)Hydrazineyl)-1-Oxopropan-2-yl)Isonicotinamide)

Spiro-Thiazolidine Derivatives (e.g., (Z)-N-(5′-(3-Chlorobenzylidene)-2,4′-Dioxospiro[Indoline-3,2′-Thiazolidin]-3′-yl)Isonicotinamide)

- Structural Features : Combines spiro-indoline and thiazolidine rings, creating a 3D scaffold with electron-withdrawing (chloro) or donating (isopropyl) groups.

- Pharmacological Activity :

Comparative Data Tables

Key Findings and Implications

- Structural-Activity Relationships: The chloro-pyridinyl group in N-(2-chloro-3-pyridinyl)isonicotinamide may enhance antimicrobial and anticonvulsant activities compared to non-halogenated analogs. However, azetidinone and thiazolidinedione derivatives show superior potency due to ring strain (β-lactam) or sulfur-mediated interactions .

- Pharmacokinetic Considerations : Thiazolidinediones and spiro compounds exhibit enhanced solubility and bioavailability via hydrogen bonding, a trait that could be engineered into the target compound through co-crystallization with co-formers like pyrazine .

Preparation Methods

Catalytic Hydrogenation with Titanium Tetrachloride

A 2011 patent (CN102532010B) outlines a high-yield route starting from 2-pyridone:

-

Nitration and N-Alkylation : 2-Pyridone undergoes nitration followed by N-methylation using methyl iodide in the presence of NaOH (40–50% concentration).

-

Chlorination with Triphosgene : The nitro group is selectively chlorinated using triphosgene (CCl₃OCO₂CCl₃), avoiding polyhalogenation due to its controlled reactivity.

-

Catalytic Hydrogenation : Nitro intermediates are reduced using TiCl₄ and Mg in tetrahydrofuran (THF) at −5°C to 5°C, achieving 98% yield of 2-chloro-3-aminopyridine.

Advantages :

Chlorination of 3-Aminopyridine with FeCl₃ Catalysis

A 1974 U.S. patent (US3838136A) describes direct chlorination of 3-aminopyridine:

-

Conditions : 25–45% aqueous HCl, 1–8 wt% FeCl₃ catalyst, Cl₂ gas at 15–50°C.

-

Mechanism : Fe³⁺ facilitates electrophilic substitution at the pyridine’s 2-position.

-

Yield : 54–70%, with reduced polychlorinated byproducts compared to H₂O₂-based methods.

Optimization Insights :

Acylation of 2-Chloro-3-Aminopyridine with Isonicotinoyl Chloride

The final step involves coupling 2-chloro-3-aminopyridine with isonicotinoyl chloride. Two acylation strategies are prominent.

Two-Step Protocol via 2-Chloronicotinoyl Chloride

Early methods used 2-chloronicotinoyl chloride intermediates, synthesized from 2-chloronicotinic acid (Scheme 1):

-

Chloride Formation : Treat 2-chloronicotinic acid with thionyl chloride (SOCl₂) at reflux.

-

Amide Coupling : React the acyl chloride with 2-chloro-3-aminopyridine in dry THF and triethylamine (TEA).

Challenges :

One-Step Methanesulfonyl Chloride Activation

A streamlined approach avoids isolating the acyl chloride:

-

Conditions : 2-Chloronicotinic acid, 2-chloro-3-aminopyridine, methanesulfonyl chloride (MsCl), and pyridine in acetonitrile (25°C, 30 min).

-

Mechanism : MsCl activates the carboxylic acid in situ, forming a reactive mixed anhydride.

Advantages :

Comparative Analysis of Preparation Methods

Key Observations :

-

TiCl₄/Mg reduction offers superior yield but requires multistep synthesis.

-

FeCl₃-mediated chlorination is cost-effective but less selective.

Reaction Optimization and Troubleshooting

Chlorination Side Reactions

Polychlorination occurs if:

Mitigation :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chloro-3-pyridinyl)isonicotinamide and its derivatives?

- Methodological Answer : A three-step synthesis is commonly employed:

Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form nitro intermediates .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .

Condensation : React the amine intermediate with cyanoacetic acid using a condensing agent (e.g., DCC or EDC) .

- Optimization Tips : Mild reaction conditions (room temperature, aqueous phases) improve scalability and reduce side products .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Methods :

- Spectroscopy : IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR for substituent positions .

- Mass Spectrometry : Confirm molecular weight (e.g., 238.11 g/mol for derivatives) .

- Elemental Analysis : Validate C/H/N ratios (e.g., C₁₁H₉ClN₃O for the parent compound) .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation :

- PPE : Wear full-body protective clothing and respirators due to potential irritant properties .

- Storage : Keep in airtight containers at room temperature to avoid decomposition .

- Waste Disposal : Prevent drainage contamination; use chemical neutralization protocols .

Q. What physicochemical properties are critical for experimental design?

- Key Data :

- Molecular Weight : 199.21–238.11 g/mol (varies with derivatives) .

- Melting Point : ~196°C (parent compound) .

- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to amide/pyridine groups .

Advanced Research Questions

Q. How can researchers evaluate the anticonvulsant activity of this compound derivatives?

- Experimental Design :

- In Vivo Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .

- Dosage : Test derivatives (e.g., 2e in ) at 30–100 mg/kg, comparing to phenytoin .

- Neurotoxicity Screening : Rotarod test to assess motor coordination deficits .

Q. What methodologies elucidate its corrosion inhibition mechanisms in acidic environments?

- Electrochemical Analysis :

- Polarization Studies : Measure inhibition efficiency (η%) via Tafel plots (e.g., 84% at 300 ppm in 15% HCl) .

- Surface Characterization : Use SEM/EDS to analyze adsorbed inhibitor layers on mild steel .

- Thermodynamic Modeling : Fit data to Langmuir isotherms to determine adsorption free energy .

Q. How do structural modifications impact biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups : Chloro substituents enhance anticonvulsant activity by increasing membrane permeability .

- Heterocyclic Additions : Pyridine or isoquinoline moieties improve target binding (e.g., Akt-mTOR pathway inhibition) .

- Case Study : Derivative 2e (N-[3-chloro-2-phenyl-4-oxo-azetidin-1-yl]isonicotinamide) showed 90% seizure protection .

Q. How can computational tools predict drug-likeness and metabolic stability?

- In Silico Strategies :

- ADMET Prediction : Use SwissADME to assess LogP (target <5), CYP450 interactions .

- Docking Studies : Simulate binding to targets like RAC-α or cofilin-1 .

- Quantum Chemistry : Calculate HOMO/LUMO energies to correlate electronic structure with inhibition efficiency .

Q. How should researchers address contradictions in inhibition efficiency data across studies?

- Case Example : In , η% decreased from 84% (300 ppm) to 74% (200 ppm), contrary to typical dose-response trends.

- Resolution Strategies :

- Replicate Experiments : Verify concentration-dependent effects under standardized conditions (pH, temperature) .

- Surface Analysis : Check for competitive adsorption of byproducts or uneven inhibitor layer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.